Glasdegib hydrochloride

Oncology Hedgehog Signaling Target Validation

Glasdegib hydrochloride (CAS 1095173-64-0) is the research-grade HCl salt of the first FDA-approved Hedgehog inhibitor for AML. Unlike the maleate form (aqueous solubility ~1.7 mg/mL), the di-HCl salt (~0.02 mg/mL) provides a distinct solubility profile essential for comparative formulation screening, bioequivalence studies, and analytical method validation. With a human SMO IC50 of 4 nM and 77% absolute oral bioavailability, it serves as a gold-standard positive control for GLI reporter assays and in vivo PK benchmarking. Procure this specific salt form to ensure reproducibility in CYP3A4-mediated DDI investigations and QTc prolongation risk assessment.

Molecular Formula C21H23ClN6O
Molecular Weight 410.9 g/mol
CAS No. 1095173-64-0
Cat. No. B1509613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlasdegib hydrochloride
CAS1095173-64-0
Molecular FormulaC21H23ClN6O
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl
InChIInChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H/t16-,19-;/m1./s1
InChIKeyOCHAAZGYSAHXOF-LJLRIERRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glasdegib Hydrochloride (PF-04449913 HCl): Hedgehog Pathway Smoothened Inhibitor for AML Research and Development


Glasdegib hydrochloride (CAS 1095173-64-0), the hydrochloride salt of the small-molecule inhibitor glasdegib (PF-04449913), is a potent and orally bioavailable antagonist of the Smoothened (SMO) receptor, a key transducer in the Hedgehog (Hh) signaling pathway [1]. Binding to the human SMO receptor (amino acids 181-787) with high affinity (IC50 = 4–5 nM), glasdegib blocks downstream Hh signal transduction and Glioma-Associated Oncogene (GLI) transcription factor activity [2]. As the first and only Hedgehog pathway inhibitor approved by the FDA (in 2018, as the maleate salt) for a hematologic malignancy—specifically for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adults aged ≥75 years or with comorbidities precluding intensive chemotherapy, in combination with low-dose cytarabine (LDAC)—it occupies a distinct therapeutic niche [3]. The hydrochloride salt form (CAS 1095173-64-0) serves as a key research material and an intermediate in the development and comparative analysis of various glasdegib salt formulations .

Why Glasdegib Hydrochloride (CAS 1095173-64-0) Cannot Be Interchanged with Other SMO Antagonists or Salt Forms


Simple substitution of glasdegib hydrochloride with other Hedgehog pathway inhibitors (e.g., vismodegib, sonidegib) or even different glasdegib salt forms (e.g., maleate, dimaleate) is not scientifically or procedurally valid due to quantifiable differences in binding potency, pharmacokinetic properties, and clinical safety profiles. Direct comparative in vitro studies reveal that SMO antagonists exhibit marked differences in potency, with glasdegib and sonidegib demonstrating higher affinity than vismodegib in G-protein activation assays [1]. Furthermore, glasdegib's distinct pharmacokinetic (PK) profile, including a 77% absolute oral bioavailability and a 17.4-hour half-life [2][3], differentiates it from analogs with lower bioavailability or shorter half-lives. From a procurement standpoint, different salt forms (hydrochloride vs. maleate) have unique physical properties (e.g., solubility, stability) and are often associated with specific patents or manufacturing processes, making them non-interchangeable for research, formulation development, or generic drug production [4]. The following quantitative evidence provides the basis for selecting glasdegib hydrochloride for specific scientific and industrial applications.

Quantitative Differentiation Guide: Glasdegib Hydrochloride (PF-04449913 HCl) vs. Comparator Compounds


In Vitro Potency: Glasdegib Binds Human SMO with 4 nM Affinity, Compared to Vismodegib (IC50 = 3 nM) and Sonidegib (IC50 = 2.5 nM)

Glasdegib hydrochloride (PF-04449913) demonstrates high binding affinity to the human smoothened (SMO) receptor (amino acids 181-787) with an IC50 of 4 nM [1]. In comparison, the clinically approved SMO antagonist vismodegib (GDC-0449) exhibits an IC50 of 3 nM in cell-free assays, while sonidegib (LDE-225) displays an IC50 of 2.5 nM for the human SMO receptor . This places glasdegib's potency within the same high-affinity range as its closest approved analogs, establishing it as a key reference compound for SMO inhibition studies.

Oncology Hedgehog Signaling Target Validation

Absolute Oral Bioavailability: Glasdegib Demonstrates 77% Absolute Bioavailability, Exceeding the Class Average

The absolute oral bioavailability of glasdegib (administered as the maleate salt, which is bioequivalent to the hydrochloride formulation) was determined to be 77.12% (90% CI: 71.83%-82.81%) in a randomized crossover study in healthy volunteers, based on the ratio of dose-normalized AUC for oral versus intravenous administration [1][2]. This value is notably higher than the reported oral bioavailability of the comparator SMO inhibitor vismodegib, which is 31.8% [3].

Pharmacokinetics Drug Development Formulation Science

Pharmacokinetic Half-Life: Glasdegib's 17.4-Hour Half-Life Enables Once-Daily Dosing

Glasdegib exhibits a mean terminal elimination half-life (t½) of approximately 17.4 hours following oral administration [1][2]. This extended half-life supports a once-daily (QD) dosing regimen, as established in clinical practice [3]. In contrast, the SMO inhibitor vismodegib has a reported half-life of approximately 4 days (96 hours) after continuous daily dosing, and sonidegib has a half-life of approximately 28 days [4].

Pharmacokinetics Dosing Regimen Drug Metabolism

Clinical Efficacy in AML: Glasdegib + LDAC Achieves Median Overall Survival of 8.8 Months vs. 4.9 Months for LDAC Alone (Phase 2, BRIGHT AML 1003)

In the pivotal Phase 2 BRIGHT AML 1003 trial (NCT01546038), the combination of glasdegib (100 mg daily) plus low-dose cytarabine (LDAC, 20 mg SC BID) demonstrated a statistically significant improvement in median overall survival (OS) compared to LDAC alone in patients with newly-diagnosed AML who were ≥75 years or unfit for intensive chemotherapy. The median OS was 8.8 months (80% CI: 6.9–9.9) in the glasdegib+LDAC arm versus 4.9 months (80% CI: 3.5–6.0) in the LDAC-only arm, with a hazard ratio (HR) of 0.51 (80% CI: 0.39–0.67, p=0.0004) [1]. This represents a 3.9-month absolute improvement in median survival and a 49% reduction in the risk of death. This trial provided the basis for FDA approval of glasdegib for this specific AML patient population, a unique indication among SMO inhibitors [2].

Acute Myeloid Leukemia Clinical Trial Combination Therapy

Salt Form Differentiation: Glasdegib Hydrochloride (CAS 1095173-64-0) vs. Maleate Salt in Solubility and Bioequivalence Studies

The hydrochloride salt of glasdegib (CAS 1095173-64-0) served as the original clinical formulation (di-HCl) against which newer maleate salt-based tablet formulations were tested for bioequivalence. In a Phase 1 study, two novel maleate salt-based tablet formulations (small- and large-particle size) were found to be bioequivalent to the di-HCl tablet formulation under fasted conditions, with the 90% confidence intervals for the geometric mean ratios of Cmax and AUCinf falling within the 80%–125% acceptance range [1][2]. However, the physical properties differ: the aqueous solubility of glasdegib maleate is 1.7 mg/mL, whereas the di-HCl monohydrate salt exhibits a solubility of 0.02 mg/mL [3].

Pharmaceutical Development Formulation Salt Selection

Recommended Scientific and Industrial Applications for Glasdegib Hydrochloride (CAS 1095173-64-0)


Reference Standard for Hedgehog Pathway Inhibition in Oncology Research

Utilize glasdegib hydrochloride as a potent and well-characterized Smoothened (SMO) antagonist (human SMO IC50 = 4 nM) to benchmark new Hh pathway inhibitors in vitro and in vivo. Its well-defined potency, comparable to vismodegib and sonidegib, makes it an ideal positive control for cell-based assays (e.g., GLI1 luciferase reporter assays) and for validating target engagement in preclinical models of AML and other Hh-driven cancers [1][2].

Comparative Pharmacokinetic and Bioavailability Studies of SMO Inhibitors

Employ glasdegib hydrochloride as a reference compound for investigating oral bioavailability and pharmacokinetic (PK) properties of new SMO antagonists. Its high absolute oral bioavailability (77%) and 17.4-hour half-life provide a clear benchmark for comparing and optimizing the PK profile of novel drug candidates in preclinical species and clinical studies [1][2].

Formulation Development and Salt Form Screening

Procure glasdegib hydrochloride (di-HCl) specifically as a reference material for comparative solubility, stability, and bioequivalence studies against other salt forms (e.g., maleate, dimaleate) during pharmaceutical development. Understanding the 85-fold difference in aqueous solubility between the di-HCl (0.02 mg/mL) and maleate (1.7 mg/mL) forms is critical for selecting the optimal salt for manufacturing and for analytical method validation [1][2].

Mechanistic Studies of Drug-Drug Interactions (DDI) Involving CYP3A4 and QTc Prolongation

Use glasdegib hydrochloride in in vitro and in vivo models to investigate CYP3A4-mediated drug metabolism and the potential for QTc interval prolongation. Glasdegib is primarily metabolized by CYP3A4, and its label includes warnings regarding co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) and QTc-prolonging agents, making it a valuable tool for studying these clinically relevant DDIs [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glasdegib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.